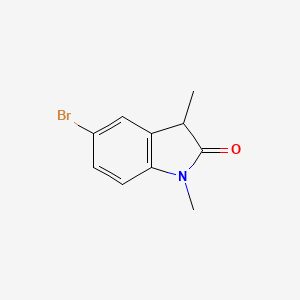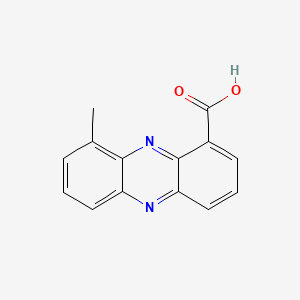
9-methylphenazine-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylphenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound, in particular, has shown promising results in various scientific research fields due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-methylphenazine-1-carboxylic acid typically involves the reaction of 9-methylphenazine with carboxylating agents under specific conditions. One common method is the reaction of 9-methylphenazine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
化学反应分析
Types of Reactions: 9-Methylphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1,6-dicarboxylic acid, while reduction may produce 9-methylphenazine-1-methanol .
科学研究应用
9-Methylphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in controlling bacterial and fungal infections.
作用机制
The mechanism of action of 9-methylphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can generate reactive oxygen species (ROS), which cause oxidative stress and damage to cellular structures. This mechanism is particularly effective against microbial cells, leading to their death . Additionally, the compound can bind to DNA and interfere with its replication and transcription, contributing to its anticancer properties .
相似化合物的比较
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- 9-Methylphenazine-1-carboxamide
Comparison: 9-Methylphenazine-1-carboxylic acid is unique due to its specific methyl group at the 9th position, which influences its chemical reactivity and biological activity. Compared to phenazine-1-carboxylic acid, the methyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes . Phenazine-1,6-dicarboxylic acid, on the other hand, has two carboxylic acid groups, which may affect its solubility and reactivity . The carboxamide derivative, 9-methylphenazine-1-carboxamide, exhibits different pharmacokinetic properties due to the presence of the amide group .
属性
CAS 编号 |
58718-46-0 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
9-methylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c1-8-4-2-6-10-12(8)16-13-9(14(17)18)5-3-7-11(13)15-10/h2-7H,1H3,(H,17,18) |
InChI 键 |
JPRPEGGFLLPQJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



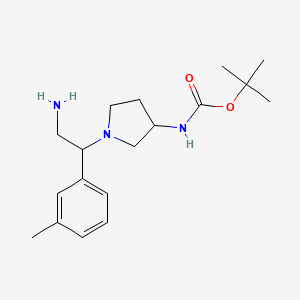
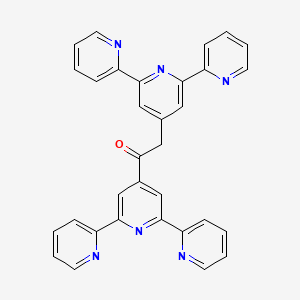
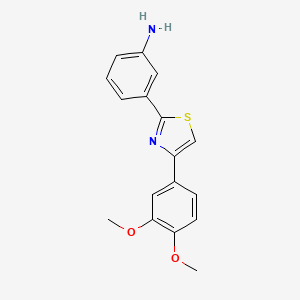
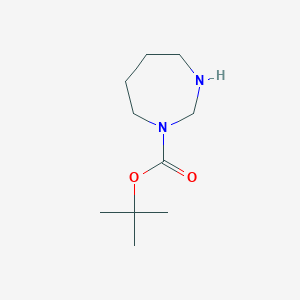
![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)
![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)
![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
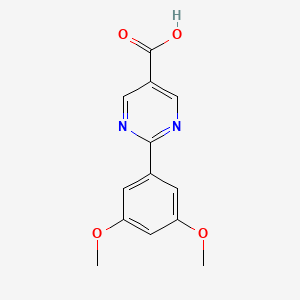
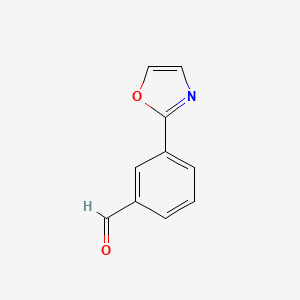
![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
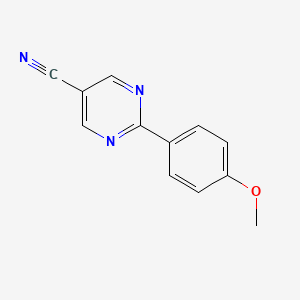
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)
